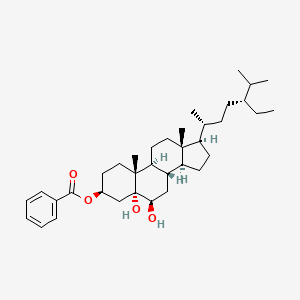
5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate is a derivative of stigmastane, a type of steroid. This compound is characterized by the presence of hydroxy groups at positions 3, 5, and 6, and a benzoate group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate typically involves the hydroxylation of stigmastane at positions 3, 5, and 6, followed by the esterification of the hydroxyl group at position 3 with benzoic acid. The hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions. The esterification reaction is usually carried out in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve the extraction of stigmastane from natural sources, such as the roots of Breynia fruticosa, followed by chemical modification to introduce the desired functional groups. The process typically includes multiple purification steps to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, converting them into hydrogen atoms.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of stigmastane-3,5,6-trione.
Reduction: Formation of stigmastane.
Substitution: Formation of various stigmastane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role as a plant metabolite and its potential effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of 5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 3, 5, and 6 allow the compound to form hydrogen bonds with various biological molecules, influencing their activity. The benzoate group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stigmastane-3beta,5alpha,6beta-triol: Lacks the benzoate group, making it less lipophilic.
5alpha,6beta-Dihydroxysitosterol: Similar structure but different functional groups.
Sitostanetriol: Another derivative of stigmastane with different hydroxylation patterns
Uniqueness
5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate is unique due to the presence of the benzoate group, which enhances its lipophilicity and potentially its biological activity. This modification can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable molecule for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
59297-18-6 |
|---|---|
Molekularformel |
C36H56O4 |
Molekulargewicht |
552.8 g/mol |
IUPAC-Name |
[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C36H56O4/c1-7-25(23(2)3)14-13-24(4)29-15-16-30-28-21-32(37)36(39)22-27(40-33(38)26-11-9-8-10-12-26)17-20-35(36,6)31(28)18-19-34(29,30)5/h8-12,23-25,27-32,37,39H,7,13-22H2,1-6H3/t24-,25-,27+,28+,29-,30+,31+,32-,34-,35-,36+/m1/s1 |
InChI-Schlüssel |
ICXVTVDXKXOCCK-VMTMXRMOSA-N |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)O)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















